Mexazolam

Catalog No.
S535325
CAS No.
31868-18-5
M.F
C18H16Cl2N2O2
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mexazolam

CAS Number

31868-18-5

Product Name

Mexazolam

IUPAC Name

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23)

InChI Key

ANUCDXCTICZJRH-UHFFFAOYSA-N

SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

solubility

Soluble in DMSO, not in water

Synonyms

10-chloro-2,3,7,11b-tetrahydro-3-methyl-11b-(2-chlorophenyl)oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, CS 386, CS-386, mexazolam

Canonical SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

The exact mass of the compound Mexazolam is 362.0589 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mexazolam is an oxazolo-benzodiazepine that functions as a long-acting anxiolytic agent. Unlike direct-acting benzodiazepines, Mexazolam is a prodrug; following oral administration, the parent compound is not detected in the blood. Its pharmacological effects are mediated entirely by its two active metabolites, primarily chloronordiazepam (CND, also known as delorazepam) and chloroxazepam. This metabolic conversion results in a distinct pharmacokinetic profile characterized by a gradual onset and an exceptionally long duration of action, making it a specialized tool for studies requiring stable, long-term GABAergic modulation.

Direct substitution of Mexazolam with other benzodiazepines is inappropriate due to its unique prodrug pharmacokinetics. Its activity depends on the in-vivo generation of metabolites, which have an exceptionally long elimination half-life of up to 200 hours. This is fundamentally different from a direct-acting compound like Lorazepam, which undergoes simple glucuronidation and has a much shorter half-life, or even Diazepam, which has a different and more complex metabolic cascade. Therefore, substituting Mexazolam would alter the onset profile, duration of action, and potential for drug-drug interactions, making it unsuitable for research protocols designed to leverage its specific sustained-release characteristics.

Exceptional Duration of Action via Ultra-Long Half-Life Metabolite

Mexazolam's primary active metabolite, delorazepam (chloronordiazepam), provides a significantly extended duration of action compared to common benzodiazepines. Following repeated administration of Mexazolam, the elimination half-life of its active metabolites is reported to be between 130 and 200 hours. This substantially exceeds the parent drug half-life of Diazepam (24-48 hours) and its primary active metabolite N-desmethyldiazepam (50-120 hours).

Evidence DimensionElimination Half-Life of Primary Active Component/Metabolite
Target Compound Data130–200 hours (active metabolites after repeated Mexazolam dosing)
Comparator Or BaselineDiazepam (parent drug): 24–48 hours; N-desmethyldiazepam (active metabolite): 50–120 hours
Quantified DifferenceUp to 1.7-fold longer maximum half-life than Diazepam's primary active metabolite.
ConditionsHuman pharmacokinetic studies following oral administration.

This enables stable, steady-state plasma concentrations in long-term studies with less frequent dosing, reducing animal handling stress and improving data consistency.

Specific CYP3A4-Mediated Metabolism for Drug Interaction Research

Mexazolam's metabolism is specifically mediated by the CYP3A4 pathway. This provides a clear contrast to other widely used benzodiazepines such as lorazepam and oxazepam, which are primarily metabolized via glucuronidation. This metabolic specificity makes Mexazolam a useful tool for investigating the effects of CYP3A4 inhibitors (e.g., certain statins) or inducers on benzodiazepine pharmacokinetics, without the confounding variable of other metabolic pathways.

Evidence DimensionPrimary Metabolic Pathway
Target Compound DataOxidation via Cytochrome P450 3A4 (CYP3A4)
Comparator Or BaselineLorazepam / Oxazepam: Glucuronidation
Quantified DifferenceQualitatively different enzymatic pathway (Oxidation vs. Conjugation)
ConditionsHuman hepatic metabolism.

For researchers studying drug-drug interactions, Mexazolam serves as a specific probe for the CYP3A4 pathway, a level of experimental control not offered by benzodiazepines metabolized through conjugation.

Reduced Sedative and Motor-Impairing Effects Compared to Diazepam

Preclinical studies have demonstrated that while possessing potent anxiolytic properties, Mexazolam produces less sedation, ataxia, and muscular relaxation compared to Diazepam and its structural analog Cloxazolam. For instance, in electrophysiological tests in cats, Mexazolam showed a stronger anxiolytic-associated action on the amygdaloid nucleus than Diazepam, while side effects like drowsiness and motor ataxia were weaker. This suggests a functional separation between anxiolytic and sedative effects, a critical attribute for specific behavioral research.

Evidence DimensionRatio of Anxiolytic Effect to Sedative/Ataxic Side Effects
Target Compound DataPotent anxiolytic effect with weaker sedative, muscle relaxant, and ataxic effects.
Comparator Or BaselineDiazepam and Cloxazolam: Stronger associated sedative and ataxic effects for a comparable anxiolytic response.
Quantified DifferencePreclinical data suggests a 2-3 times more effective anxiolytic response in conflict behavior tests compared to Diazepam and Cloxazolam.
ConditionsPreclinical animal models (e.g., conflict behavior tests, electrophysiological tests in cats).

This compound is the right choice for behavioral studies where the scientific goal is to measure anxiety reduction with minimal confounding effects from sedation or impaired motor coordination.

Chronic Anxiety Models Requiring Minimal Dosing Frequency

Due to the extremely long half-life of its active metabolites (130-200 hours), Mexazolam is highly suitable for long-term preclinical anxiety models. Its use can significantly reduce the frequency of administration compared to shorter-acting benzodiazepines, minimizing animal stress from handling and maintaining more stable plasma concentrations of the active compound over the study period.

Probe for Investigating CYP3A4-Mediated Drug Interactions

As a compound metabolized specifically by CYP3A4, Mexazolam is an effective tool for in vitro and in vivo studies designed to screen or characterize the CYP3A4-inhibiting or -inducing potential of new chemical entities. Its use allows for a clear interpretation of metabolic interaction data.

Neuroscience Research on Dissociating Anxiolysis from Sedation

The reported separation of potent anxiolytic activity from sedative and motor-impairing side effects makes Mexazolam a valuable reference compound for neuroscience research. It can be used in behavioral and electrophysiological paradigms to explore the distinct neural circuits underlying anxiety versus sedation and motor control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.0588831 g/mol

Monoisotopic Mass

362.0588831 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5969B6237

Drug Indication

Mexazolam is indicated for the treatment of anxiety with or without psychoneurotic conditions.

Mechanism of Action

Mexazolam is a benzodiazepine that binds to benzodiazepine-type receptors, inhibiting gamma-aminobutyric acid.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

31868-18-5

Absorption Distribution and Excretion

The active metabolite chloronordiazepam has a Tmax of 1-2h.
Mexazolam is mainly eliminated in the bile and feces, with <10% eliminated as metabolites in the urine. >50% of a dose of mexazolam is eliminated as the metabolite chloroxazepam.

Metabolism Metabolites

Mexazolam is rapidly metabolized to the active metabolites chloronordiazepam and chloroxazepam.

Wikipedia

Mexazolam

Biological Half Life

Mexazolam follows a 2 compartment model with a first half life of 1.4h and a second half life of 76h.

Dates

Last modified: 02-18-2024

Generalized skin drug eruption to natalizumab in a patient with multiple sclerosis

Marisa C André, David Pacheco, Joana Antunes, Raquel Silva, Paulo Filipe, L M Soares de Almeida
PMID: 20579469   DOI:

Abstract

We report a generalized skin eruption in a young man being treated with natalizumab, a new drug used in patients with multiple sclerosis.


Sex difference in inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme a reductase inhibitors in rat liver microsomes

Michi Ishigami, Wataru Takasaki, Toshihiko Ikeda, Toru Komai, Kiyomi Ito, Yuichi Sugiyama
PMID: 12124308   DOI: 10.1124/dmd.30.8.904

Abstract

To identify an appropriate animal model for the study of drug interaction via CYP3A4 inhibition, the inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors [simvastatin (lactone), simvastatin acid, fluvastatin, atorvastatin, cerivastatin, pravastatin lactone, and pravastatin (acid)] in male and female rat liver microsomes was investigated and compared with that by HMG-CoA reductase inhibitors in human liver microsomes reported previously. The metabolism of mexazolam in male and female rat liver microsomes was inhibited by all the HMG-CoA reductase inhibitors examined except pravastatin (acid). The K(i) values in female rats were lower than those in male rats, demonstrating the presence of a sex difference in the inhibition potency of HMG-CoA reductase inhibitors toward mexazolam. Using anti-cytochrome P450 (P450) antisera, the main P450 isozyme responsible for the metabolism of mexazolam was identified as CYP3A in female rats and CYP2C11 in male rats. Based on these results, we speculate that the sex difference in the inhibition potency of HMG-CoA reductase inhibitors for mexazolam observed in rats is caused by their different inhibition potencies against CYP2C11 and CYP3A isoforms. For mexazolam metabolism, the results obtained in female rats, rather than those in male rats, seem to be a much better reflection of the results in humans. Since species and sex differences were observed in P450 isozymes in the present study, our results show that establishing appropriate experimental conditions, in particular with respect to the P450 isozymes responsible for the drug metabolism in question, is indispensable for the investigation of drug interactions using rats as a model animal for humans.


A comparison of the effects of 3-hydroxy-3-methylglutaryl-coenzyme a (HMG-CoA) reductase inhibitors on the CYP3A4-dependent oxidation of mexazolam in vitro

M Ishigami, T Honda, W Takasaki, T Ikeda, T Komai, K Ito, Y Sugiyama
PMID: 11181496   DOI:

Abstract

HMG-CoA reductase inhibitors can be divided into two groups: those administered as the prodrug, i.e., the lactone form (e.g., simvastatin and lovastatin), and those administered in the active form, i.e., the acid form (e.g., pravastatin, fluvastatin, atorvastatin, and cerivastatin). In this study, the influence of the lactone and acid forms of various HMG-CoA reductase inhibitors on metabolism by CYP3A4, a major cytochrome P450 isoform in human liver, was investigated by determining the in vitro inhibition constant (K(i) value) using an antianxiety agent, mexazolam, as a probe substrate. In human liver microsomes, all the lactone forms tested inhibited the oxidative metabolism of mexazolam more strongly than did the acid forms, which have lower partition coefficient (logD(7.0)) values. In addition, the degree of inhibition of mexazolam metabolism tended to increase with an increasing logD(7.0) value of the HMG-CoA reductase inhibitors among the lactone and acid forms. In particular, pravastatin (acid form), which has the lowest logD(7.0) value, failed to inhibit CYP3A4 activity. Taking account of the lipophilicity of the inhibitors, in conjunction with the CYP3A4-inhibitory activity, could be very useful in predicting drug interactions between substrates of CYP3A4 and HMG-CoA reductase inhibitors.


Effects of CS-386 and diazepam upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of the hypothalamus in the cat

N Iwata, K Kobayashi, T Hara, T Tonohiro, T Shibata
PMID: 6110718   DOI: 10.1248/bpb1978.3.413

Abstract

Effects of a new minor tranquilizer, CS-386 and diazepam were studied upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of some of the brain structures as well as upon the spontaneous gastric motility in the cat. CS-386 inhibited the hypothalamus-induced gastric contraction with little changes in spontaneous motility at doses of 5 and 10 mg/kg (i.d.). Diazepam inhibited both the hypothalamus-induced contraction and spontaneous motility at these doses. The vagal nerve-induced gastric contraction was suppressed by diazepam (5 mg/kg, i.d.) but not by the same dose of CS-386. Bemegride (5 mg/kg, i.v.) antagonized almost completely the depression caused by 5 mg/kg of CS-386, but not that by a dose of 10 mg/kg or 5 as well as 10 mg/kg of diazepam. Excitation of the lumbar gamma-motoneuron following stimulation of the posterior hypothalamus or the mesencephalic reticular formation was depressed by CS-386 or diazepam (10 mg/kg, p.o.), but not by lower doses. Based on the these evidences, it was suggested that CS-386 could be effective in stress-induced gastric lesions with lower side effects in digestive organs than diazepam.


Effects of oxazolam, cloxazolam, and CS-386, new anti-anxiety drugs, on socially induced suppression and aggression in pairs of monkeys

T Kamioka, I Nakayama, S Akiyama, H Takagi
PMID: 15296   DOI: 10.1007/BF00426594

Abstract

This experiment was conducted to examine effects of oxazolam, cloxazolam, CS-386, and reference drugs on socially induced suppression and aggression in pairs of monkeys. Oxazolam, cloxazolam, and CS-386, as well as other benzodiazepines, at both ataxic and non-ataxic doses, attenuated the socially induced suppression, but failed to show inhibitory effect on the on the socially induced aggression. Chlorpromazine, at both slight-sedative and non-sedative doses, reduced neither socially induced suppression nor aggression. Imipramine did not produce any significant effect in this study.


Explore Compound Types